
3-(2,4-Dimethoxy-phenyl)-piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the product. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyphenyl isothiocyanate: Shares the 2,4-dimethoxyphenyl group but differs in the functional group attached to the phenyl ring.
2-Methoxyphenyl isocyanate: Similar in structure but lacks the second methoxy group on the phenyl ring.
Uniqueness
®-3-(2,4-Dimethoxy-phenyl)-piperazin-2-one is unique due to the presence of both the piperazine ring and the 2,4-dimethoxyphenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XFHIZZDDEYAPPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2C(=O)NCCN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)


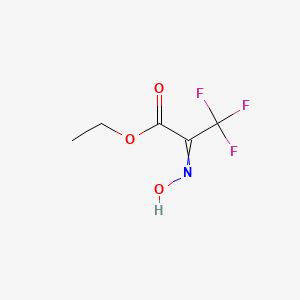
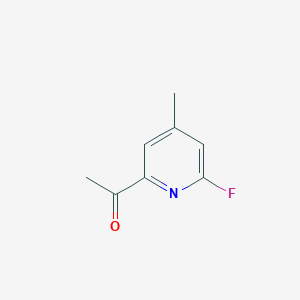
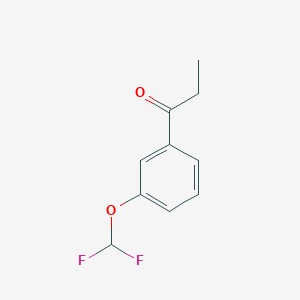

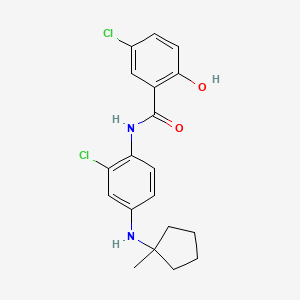
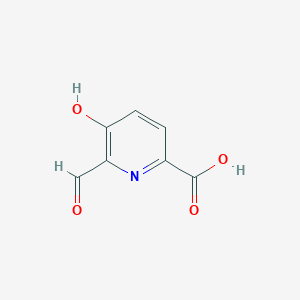
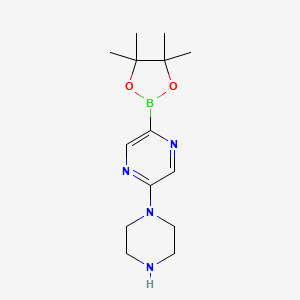
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)



